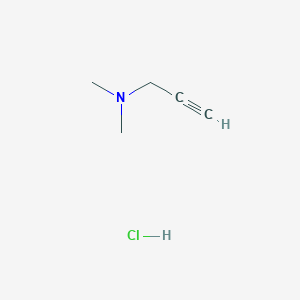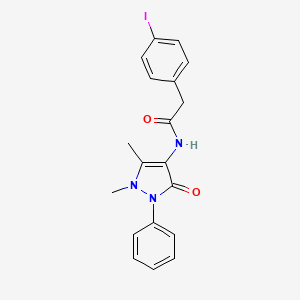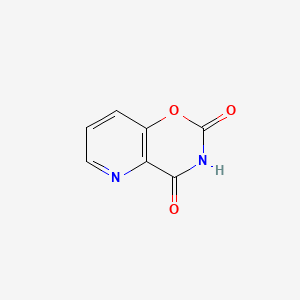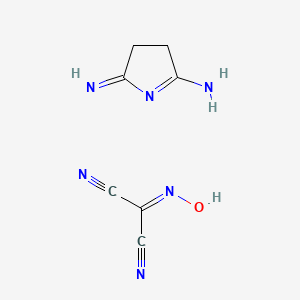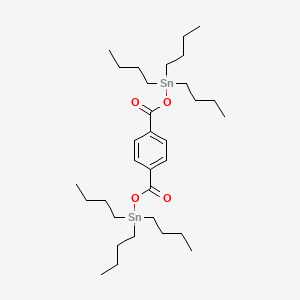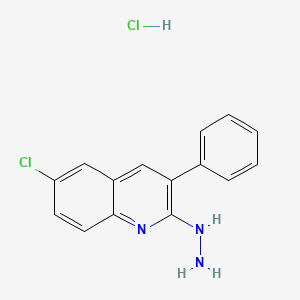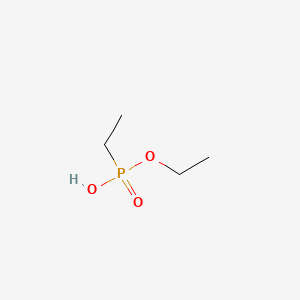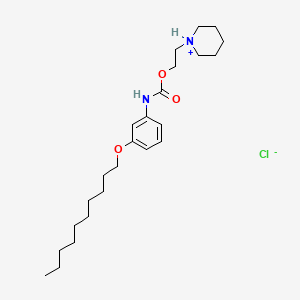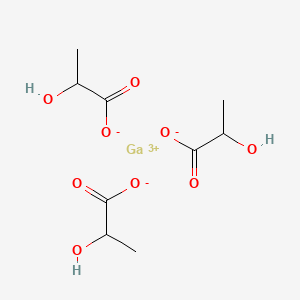
Gallium trilactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gallium trilactate is a coordination compound formed by the combination of gallium ions and lactate ligands. Gallium, a post-transition metal, is known for its unique properties, such as its ability to remain in a liquid state near room temperature. Lactate, on the other hand, is a byproduct of anaerobic metabolism and is commonly found in various biological systems. The combination of these two components results in a compound with interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gallium trilactate can be synthesized through the reaction of gallium salts, such as gallium nitrate or gallium chloride, with lactic acid. The reaction typically occurs in an aqueous medium, where the gallium ions coordinate with the lactate ions to form the desired compound. The reaction conditions, such as temperature and pH, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves the use of high-purity gallium salts and lactic acid. The reaction is carried out in large-scale reactors under controlled conditions to ensure consistent quality and yield. The resulting product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Gallium trilactate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gallium oxide and other oxidation products.
Reduction: The compound can be reduced under specific conditions to yield gallium metal and lactate ions.
Substitution: this compound can participate in substitution reactions where the lactate ligands are replaced by other ligands, such as halides or phosphates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid or sodium phosphate can facilitate substitution reactions.
Major Products
Oxidation: Gallium oxide and various organic oxidation products.
Reduction: Gallium metal and lactate ions.
Substitution: Gallium halides or gallium phosphates, depending on the substituting ligand.
Wissenschaftliche Forschungsanwendungen
Gallium trilactate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other gallium compounds.
Biology: Studied for its potential antimicrobial properties and its ability to interfere with bacterial iron metabolism.
Medicine: Investigated for its potential use in cancer treatment due to its ability to mimic iron and disrupt cellular processes in cancer cells.
Industry: Utilized in the production of semiconductors and other electronic components due to its unique properties.
Wirkmechanismus
The mechanism of action of gallium trilactate involves its ability to mimic iron in biological systems. Gallium ions can replace iron in various enzymes and proteins, disrupting their normal function. This can lead to the inhibition of bacterial growth and the induction of apoptosis in cancer cells. The compound’s ability to interfere with iron metabolism makes it a promising candidate for antimicrobial and anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Gallium nitrate
- Gallium chloride
- Gallium citrate
- Gallium maltolate
Uniqueness
Gallium trilactate is unique due to its combination of gallium and lactate, which imparts specific chemical and biological properties. Unlike other gallium compounds, this compound has shown potential in disrupting bacterial iron metabolism and inducing apoptosis in cancer cells, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
25850-52-6 |
|---|---|
Molekularformel |
C9H15GaO9 |
Molekulargewicht |
336.93 g/mol |
IUPAC-Name |
gallium;2-hydroxypropanoate |
InChI |
InChI=1S/3C3H6O3.Ga/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |
InChI-Schlüssel |
BESJNOQLGUOPSI-UHFFFAOYSA-K |
Kanonische SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ga+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


